molecular formula C15H30O4 B14415687 1-(tert-Butylperoxy)ethyl nonanoate CAS No. 87327-82-0

1-(tert-Butylperoxy)ethyl nonanoate

Cat. No.: B14415687
CAS No.: 87327-82-0
M. Wt: 274.40 g/mol
InChI Key: QKZOGKYJKRDQNU-UHFFFAOYSA-N
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Description

1-(tert-Butylperoxy)ethyl nonanoate is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are often used as initiators in polymerization reactions due to their ability to decompose and generate free radicals. The structure of this compound includes a tert-butylperoxy group attached to an ethyl nonanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butylperoxy)ethyl nonanoate typically involves the reaction of tert-butyl hydroperoxide with ethyl nonanoate in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide group. The general reaction can be represented as follows:

[ \text{tert-Butyl hydroperoxide} + \text{ethyl nonanoate} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is typically carried out in stainless steel reactors equipped with cooling systems to maintain the desired temperature. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylperoxy)ethyl nonanoate undergoes several types of chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of various oxidation products.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols.

Scientific Research Applications

1-(tert-Butylperoxy)ethyl nonanoate has several scientific research applications, including:

    Chemistry: Used as an initiator in polymerization reactions to produce polymers and copolymers.

    Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Employed in the production of plastics, rubbers, and other polymeric materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butylperoxy)ethyl nonanoate involves the decomposition of the peroxide group to generate free radicals. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in its biological effects include oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl hydroperoxide: A simpler peroxide compound used in similar applications.

    Di-tert-butyl peroxide: Another organic peroxide with similar properties and uses.

    Cumene hydroperoxide: Used as an initiator in polymerization reactions and as an oxidizing agent.

Uniqueness

1-(tert-Butylperoxy)ethyl nonanoate is unique due to its specific structure, which combines the tert-butylperoxy group with an ethyl nonanoate backbone. This structure imparts specific reactivity and stability characteristics, making it suitable for certain applications where other peroxides may not be as effective.

Properties

CAS No.

87327-82-0

Molecular Formula

C15H30O4

Molecular Weight

274.40 g/mol

IUPAC Name

1-tert-butylperoxyethyl nonanoate

InChI

InChI=1S/C15H30O4/c1-6-7-8-9-10-11-12-14(16)17-13(2)18-19-15(3,4)5/h13H,6-12H2,1-5H3

InChI Key

QKZOGKYJKRDQNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC(C)OOC(C)(C)C

Origin of Product

United States

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